Product packaging for 9-Fluorobenzo[k]fluoranthene(Cat. No.:CAS No. 113600-15-0)

9-Fluorobenzo[k]fluoranthene

Cat. No.: B043521
CAS No.: 113600-15-0
M. Wt: 270.3 g/mol
InChI Key: IAGJJNFRAZJPFP-UHFFFAOYSA-N
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Description

9-Fluorobenzo[k]fluoranthene is a fluorinated derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[k]fluoranthene, serving as a critical high-purity standard and reference material in analytical and environmental chemistry. Its primary research application lies in the precise quantification and monitoring of PAHs in complex environmental samples, such as air particulate matter, soil, and water, using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The introduction of the fluorine atom at the 9-position creates a unique molecular signature, making it an excellent internal standard for correcting analyte losses during sample preparation and instrumental analysis, thereby significantly improving the accuracy and reliability of data. Furthermore, this compound is of significant interest in toxicological studies to investigate the structure-activity relationships of PAHs and their metabolites. Researchers utilize it to explore the impact of specific halogenation on the metabolic pathways, DNA adduct formation, and ultimate carcinogenic potential of this class of environmental pollutants. As a well-characterized analog, it aids in elucidating the mechanisms of cytochrome P450-mediated activation and the subsequent biological effects of PAH exposure. Our product is supplied with comprehensive analytical documentation, including certificate of analysis, to ensure identity and purity for your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11F B043521 9-Fluorobenzo[k]fluoranthene CAS No. 113600-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-fluorobenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F/c21-15-8-7-13-10-18-16-5-1-3-12-4-2-6-17(20(12)16)19(18)11-14(13)9-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJJNFRAZJPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C=C(C=CC5=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150484
Record name Benzo(k)fluoranthene, 9-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113600-15-0
Record name 9-Fluorobenzo(k)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113600150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(k)fluoranthene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-FLUOROBENZO(K)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SHT3939FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies for 9 Fluorobenzo K Fluoranthene and Analogues

Historical Context of F-PAH Synthesis and Challenges

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials like fossil fuels. nerc.ac.uk The study of their environmental impact and metabolic pathways has been a long-standing scientific endeavor. A key challenge in this field has been the synthesis of specific, isotopically or chemically labeled PAHs to serve as tracers and standards.

Historically, the synthesis of most F-PAHs was considered complex and challenging, which limited the systematic investigation of this class of compounds. dss.go.th A primary difficulty was achieving regiospecificity—the precise placement of a fluorine atom at a desired position on the complex polycyclic framework. oup.com Direct fluorination of a parent PAH often results in a mixture of isomers that are difficult to separate and identify. Furthermore, many early synthetic routes were low-yielding and not scalable, preventing the production of sufficient quantities for detailed toxicological or environmental studies. rsc.org The development of modern synthetic methods that allow for the "pinpoint" placement of fluorine has been crucial in overcoming these hurdles. oup.com

Targeted Synthesis of 9-Fluorobenzo[k]fluoranthene

Despite historical challenges, a variety of synthetic procedures have been successfully adapted to produce specific monofluorinated PAHs, including this compound, with high purity (>98%). dss.go.th These methods often involve building the molecule from smaller, pre-fluorinated fragments or employing highly selective late-stage fluorination reactions.

Oxidative photocyclization is a powerful and widely used method for constructing phenanthrene (B1679779) and other fused-ring systems. researchgate.netmdpi.com The reaction, often referred to as the Mallory reaction, typically involves the UV light-promoted cyclization of a stilbene-like precursor. researchgate.netmdpi.com For the synthesis of F-PAHs, this strategy is adapted by using a precursor containing a vinyl fluoride (B91410) moiety.

A modular approach involves the initial synthesis of 1,2-diarylfluoroalkenes, which can be prepared through methods like the Julia-Kocienski olefination. nih.govacs.org These fluoroalkene precursors are then irradiated with UV light in the presence of an oxidizing agent, such as iodine or oxygen, to induce an intramolecular cyclization, followed by aromatization to yield the final, regiospecifically fluorinated PAH. nih.govacs.orgchim.it The position of the fluorine atom in the final product is precisely determined by its location in the initial alkene precursor. nih.gov

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This chemical reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

The process begins with the diazotization of an aromatic amine, such as 9-aminobenzo[k]fluoranthene, using nitrous acid in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt. This salt is then isolated and gently decomposed by heating, which causes the release of nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of the desired aryl fluoride, this compound. wikipedia.org While a traditional method, its utility in the synthesis of specific F-PAHs has been noted as one of the key procedures enabling access to these compounds. dss.go.th

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic and polycyclic frameworks. For the benzo[k]fluoranthene (B33198) skeleton, the Diels-Alder reaction provides a powerful route. This approach can involve the reaction of a substituted 1,3-diarylbenzo[c]furan (the diene) with acenaphthylene (B141429) (the dienophile) at high temperatures, followed by acid-mediated dehydration to yield the aromatic benzo[k]fluoranthene core. researchgate.net

More modern methods include palladium-catalyzed cycloadditions. nih.gov For instance, substituted fluoranthenes can be synthesized via a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation starting from 1,8-dihalonaphthalenes and arylboronic acids. beilstein-journals.orgnih.gov Another strategy involves the Rh(I)-catalyzed [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with various alkynes. acs.org To produce a fluorinated analogue, either a fluorinated starting material can be used, or the resulting benzo[k]fluoranthene product can be subjected to a subsequent fluorination step.

Flash Vacuum Thermolysis (FVT) is a technique used to synthesize highly reactive or strained molecules by heating a precursor in the gas phase at high temperatures (often >700 °C) and low pressure for a very short duration. smolecule.comiupac.org This method has been employed in the synthesis and isomerization of complex PAHs. psu.edu For example, FVT can induce ring rearrangements, such as the conversion of other C₂₀H₁₂ isomers into the benzo[k]fluoranthene skeleton at temperatures of 1100-1200 °C. wikipedia.org It has also been used to synthesize fullerenes from PAH precursors like benzo[k]fluoranthene at temperatures above 1000 °C. nih.gov The synthesis of specific fluoranthene (B47539) derivatives can be achieved by designing a precursor that, under FVT conditions, eliminates a small, stable molecule to generate the target aromatic system. researchgate.net

Cycloaddition Reactions in Benzo[k]fluoranthene Framework Construction

Regiospecific Fluorination Techniques

Achieving regiospecificity is the most critical challenge in the synthesis of F-PAHs. The methods described above are effective precisely because they allow for the controlled placement of the fluorine atom.

Building-Block Approaches: Strategies like oxidative photocyclization and the Schiemann reaction are powerful because the fluorine atom (or its amine precursor) is introduced onto a smaller, more manageable building block. nih.govwikipedia.org This fluorinated fragment is then carried through the subsequent cyclization and annulation steps to form the final PAH, ensuring the fluorine is in the correct, predetermined position.

Catalytic Cyclizations: Modern catalytic methods, such as the indium(III)-catalyzed tandem cyclization of 1,1-difluoroallenes, also provide a route to pinpoint-fluorinated PAHs. oup.comresearchgate.net These reactions proceed through specific cationic intermediates that control where the ring closure occurs relative to the fluorine atoms. oup.com

These targeted strategies stand in contrast to non-selective methods like direct electrophilic fluorination of the parent PAH, which would yield a complex mixture of isomers, making the isolation of pure this compound exceedingly difficult.

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound and its Core Framework

Method Key Reagents/Conditions Precursor Type Mechanism Reference(s)
Oxidative Photocyclization UV light, Iodine (I₂) or O₂ 1,2-Diarylfluoroalkenes Photochemical 6π-electrocyclization followed by oxidation. nih.gov, acs.org, researchgate.net
Schiemann Reaction 1. NaNO₂, HBF₄2. Heat (Δ) 9-Aminobenzo[k]fluoranthene Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt. dss.go.th, wikipedia.org
Diels-Alder Cycloaddition Heat (reflux in xylenes), p-Toluenesulfonic acid (PTSA) Benzo[c]furan derivative + Acenaphthylene [4+2] cycloaddition to form an endoxide, followed by dehydration. researchgate.net
Pd-Catalyzed Cycloaddition Pd catalyst (e.g., Pd(dppf)Cl₂), Base 1,8-Dihalonaphthalene + Arylboronic acid Tandem Suzuki coupling and intramolecular C-H arylation. beilstein-journals.org, nih.gov

| Flash Vacuum Thermolysis | High Temperature (>900 °C), Vacuum | Various PAH isomers or functionalized precursors | Gas-phase thermal rearrangement or elimination. | psu.edu, nih.gov, wikipedia.org |

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₂₀H₁₁F
Benzo[k]fluoranthene C₂₀H₁₂
9-Aminobenzo[k]fluoranthene C₂₀H₁₃N
Acenaphthylene C₁₂H₈
Boron trifluoride BF₃
Fluoroboric acid HBF₄
p-Toluenesulfonic acid C₇H₈O₃S
Iodine I₂
1,8-Dialkynylnaphthalene C₁₀H₆(C≡CR)₂
1,8-Dihalonaphthalene C₁₀H₆X₂
Benzo[c]furan C₈H₆O

Julia-Kocienski Olefination in Fluorinated PAH Synthesis

A modular approach for the synthesis of regiospecifically fluorinated PAHs utilizes the Julia-Kocienski olefination. nih.govidexlab.comacs.org This method involves the synthesis of 1,2-diarylfluoroalkenes, which serve as key intermediates. nih.gov The olefination reaction itself typically proceeds with high yields, ranging from 70% to 99%. nih.govidexlab.comacs.orgresearchgate.net

The process begins with the preparation of fluorobenzyl heteroaryl sulfones, specifically 1,3-benzothiazol-2-ylsulfonyl (BT-sulfonyl) derivatives. nih.govacs.org These sulfones are then condensed with appropriate aldehydes under basic conditions, such as using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF), to produce monofluoro diarylethylenes. nih.gov These resulting fluoroalkenes are subsequently converted to the target fluorinated PAHs through an oxidative photocyclization step. nih.govidexlab.comacs.org

While this methodology has proven effective for a range of fluorinated PAHs like fluorobenzo[c]phenanthrenes and fluorochrysenes, the photocyclization of the 1,2-diarylfluoroethene precursors is notably slower compared to their non-fluorinated counterparts. nih.govacs.orgnih.gov To mitigate this, conducting the reaction at higher dilutions has been found to accelerate the cyclization process. nih.govacs.org This synthetic strategy is valued for its straightforward and highly modular nature, allowing for the specific placement of fluorine atoms within the PAH framework. nih.govacs.org

The Julia-Kocienski olefination is a versatile tool for creating fluorovinyl compounds. nih.gov It relies on heteroaryl sulfones, such as benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which react with carbonyl compounds to form an intermediate that ultimately eliminates sulfur dioxide to yield the desired alkene. nih.govalfa-chemistry.comorganic-chemistry.org

Palladium-Catalyzed Intramolecular Arene-Triflate Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. researchgate.netunistra.fr A specific application of this is the intramolecular arene-triflate coupling, which has been successfully employed in the synthesis of fluoranthenes and benzofluoranthenes. researchgate.net This method provides a direct route to these polycyclic systems from readily available starting materials like aryl bromides and aryl methoxymethyl ethers. researchgate.net

The key step in this synthetic sequence is the intramolecular coupling of an aryl triflate with an arene, mediated by a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride. researchgate.net This reaction has demonstrated high efficiency, with yields for various fluoranthene and benzofluoranthene compounds ranging from 84–91%. researchgate.net

A significant advantage of this methodology is its capacity for regiospecific synthesis of substituted benzofluoranthenes. For instance, the preparation of 6-fluorobenzo[b]fluoranthene was achieved in 72% yield. researchgate.net The versatility of palladium catalysis is further highlighted by its tolerance to various functional groups and its applicability to a wide range of substrates, including aryl chlorides and other sulfonates like nosylates and tosylates, which can be cost-effective alternatives to triflates. unistra.frnih.gov The reaction mechanism often involves the formation of palladacycle intermediates. researchgate.net

Synthesis of this compound Derivatives and Functionalized Analogues

The functionalization of the benzo[k]fluoranthene core is crucial for tailoring its properties for specific applications. Various synthetic strategies have been developed to introduce different substituents and to create larger, more complex structures.

Preparation of Dimeric and Trimeric Benzo[k]fluoranthenes

A successful strategy for synthesizing dimeric and trimeric benzo[k]fluoranthenes involves a Diels-Alder reaction. researchgate.net This approach uses symmetrical or unsymmetrical benzo[c]furans as dienes, which react with acenaphthylene in refluxing xylenes. researchgate.netresearchgate.net The resulting epoxide intermediate is then subjected to cleavage and dehydration mediated by p-toluenesulfonic acid (PTSA) to yield the desired diaryl or heteroaryl-substituted benzo[k]fluoranthenes. researchgate.net This methodology has been effectively extended to the synthesis of both dimeric and trimeric structures. researchgate.netmolaid.com

Controlled Functionalization for Optoelectronic Applications

The unique electronic and photophysical properties of benzo[k]fluoranthene derivatives make them attractive candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org The ability to easily replace substituents on the benzo[k]fluoranthene core allows for the fine-tuning of its emission characteristics. rsc.org

For instance, benzo[k]fluoranthene-based linear acenes have been developed as dopants for deep blue OLEDs. rsc.org These materials exhibit strong photoluminescence in the solid state, with emission wavelengths around 430 nm and 460 nm. rsc.org The emission spectra can be modulated by altering the substituents and extending the conjugated length of the core structure. rsc.org Devices incorporating these materials have shown promising performance, with high brightness, low turn-on voltage, and good color purity, demonstrating the potential of controlled functionalization in this class of compounds. rsc.org The central cyclopenta ring of fluoranthene gives it distinct electron-deficient properties, which is a key feature in designing new π-conjugated materials for organic semiconductors. acs.org

Advanced Spectroscopic and Structural Characterization of 9 Fluorobenzo K Fluoranthene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of fluorinated PAHs. nih.gov A complete assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra provides invaluable information on the molecular structure and the electronic effects of fluorine substitution. nih.govresearchgate.net

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments

The chemical shifts for 9-Fluorobenzo[k]fluoranthene have been fully assigned. nih.govresearchgate.net For comparison, the chemical shifts of the parent compound, benzo[k]fluoranthene (B33198), were also determined. nih.govchemicalbook.comchemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Benzo[k]fluoranthene nih.gov

PositionThis compound (¹H)Benzo[k]fluoranthene (¹H)This compound (¹³C)Benzo[k]fluoranthene (¹³C)
18.017.95125.1124.7
27.557.50127.5127.2
37.937.89128.9128.8
48.878.84121.7121.5
57.817.78124.6124.5
68.017.97129.4129.2
78.918.90130.8130.7
87.628.23118.5124.1
9-7.42162.9121.1
107.317.72113.4128.1
118.248.19128.2127.9
128.918.90130.8130.7
12a--137.9138.2
12b--131.5131.5
12c--139.4139.3
3a--129.9129.9
6a--136.2136.1
7a--131.1131.0
13a--125.8125.8
13b--134.1134.1
13c--120.3120.3

The ¹⁹F NMR chemical shift for this compound is reported to be -116.1 ppm. nih.gov

Analysis of Scalar Coupling Constants: ¹J(H,C), (n)J(C,F), (n)J(H,F), and (n)J(H,H)

The analysis of scalar coupling constants provides further insight into the connectivity and spatial relationships of atoms within the molecule. For this compound, a range of one-bond and long-range coupling constants have been determined. nih.gov

Table 2: Selected Coupling Constants (Hz) for this compound nih.gov

Coupling TypeNuclei InvolvedCoupling Constant (J)
¹J(C,F)C9, F-244.6
²J(C,F)C8, F20.3
²J(C,F)C10, F22.8
³J(C,F)C7, F2.1
³J(C,F)C11, F8.1
³J(C,F)C13b, F6.8
³J(H,F)H8, F10.4
³J(H,F)H10, F5.8
⁴J(H,F)H7, F-1.7
⁴J(H,F)H11, F2.5

These coupling constants are crucial for confirming the assignment of chemical shifts and understanding the electronic structure.

Investigation of Fluorine Substitution Effects on Chemical Shifts and Coupling Constants

The introduction of a fluorine atom at the 9-position of benzo[k]fluoranthene induces significant changes in the NMR parameters, particularly in the vicinity of the substitution.

Chemical Shifts: The most pronounced effect is on the carbon atom directly bonded to fluorine (C9), which experiences a large downfield shift of approximately 41.8 ppm. nih.gov The adjacent carbons, C8 and C10, are shifted upfield by 5.6 ppm and 14.7 ppm, respectively. nih.gov The effect on proton chemical shifts is also notable, with H8 shifting upfield by 0.61 ppm and H10 shifting upfield by 0.41 ppm. nih.gov These changes are attributed to the strong electron-withdrawing nature of the fluorine atom and its through-space electronic effects. researchgate.net

Coupling Constants: The magnitude of the C-F and H-F coupling constants provides information about the proximity and bonding arrangement of the coupled nuclei. The large one-bond ¹J(C,F) of -244.6 Hz is characteristic of a direct C-F bond. nih.gov The through-space coupling between fluorine and nearby protons or carbons, such as ³J(H,F) and various long-range C-F couplings, are also significant. nih.govresearchgate.net

Application of High-Resolution 1D and Diffusion-Ordered NMR Spectroscopy (DOSY NMR) for Mixture Analysis

Advanced NMR techniques like high-resolution 1D NMR and Diffusion-Ordered NMR Spectroscopy (DOSY) are valuable for analyzing complex mixtures of PAHs. nih.govresearchgate.net DOSY NMR, in particular, allows for the separation of signals from different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govtandfonline.comdbcls.jp This method can differentiate various PAHs in a mixture with high resolution, making it a powerful tool for environmental and analytical chemistry. nih.govrsc.org

X-ray Crystallography and Diffraction Studies

While detailed NMR data provides extensive information about the molecule in solution, X-ray crystallography offers a definitive view of its solid-state structure.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is a technique used to determine the precise arrangement of atoms in a crystalline solid. libretexts.org This method has been successfully applied to various fluorinated polycyclic aromatic hydrocarbons to understand the effect of fluorine substitution on the molecular shape and packing in the crystal lattice. nih.govnii.ac.jp For instance, studies on other fluorinated PAHs have revealed that the introduction of a fluorine atom can cause small deviations from planarity or, in some cases, lead to a remarkable flattening of the molecule. nih.gov While a specific single crystal X-ray diffraction study for this compound is not detailed in the provided search results, the techniques are well-established for this class of compounds. iaea.org

Analysis of Intramolecular Non-Covalent Interactions (e.g., F-H Hydrogen Bonding)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and stability of molecules. mdpi.comrsc.org In the case of this compound, the potential for intramolecular hydrogen bonding between the fluorine atom and adjacent hydrogen atoms is a significant area of investigation. This type of F-H interaction, while weaker than conventional hydrogen bonds, can contribute to the conformational rigidity of the molecule. lookchem.com The presence of such an interaction can be inferred from detailed structural analysis, such as X-ray crystallography, and supported by computational modeling. These interactions are key to understanding the subtle energetic factors that govern the molecule's preferred shape. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy provides a powerful tool for probing the structural details and bonding within a molecule.

Table 1: General Expected IR Absorption Regions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
Aromatic C-HOut-of-plane bending900 - 675
C-FStretching1400 - 1000

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal details about the carbon skeleton and the influence of the fluorine substituent on the vibrational modes of the aromatic rings. nih.gov Analysis of the Raman shifts can provide insights into molecular strain and conformation. spectroscopyonline.com While specific Raman data for this compound is not detailed in the search results, the technique is invaluable for a comprehensive vibrational analysis of such complex aromatic systems. researchgate.net

Infrared (IR) Spectroscopy for Structural Fingerprinting

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₂₀H₁₁F), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. The metabolism of fluorinated benzo[k]fluoranthenes has been studied using mass spectrometry, indicating that fluorine substitution is generally retained during metabolic processes. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₁F
Exact Mass270.0845
Molecular Weight270.299

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of metabolites of complex organic molecules like this compound. In metabolic studies, fluorine substitution on the benzo[k]fluoranthene (B[k]F) structure significantly influences the types of metabolites formed.

In vitro studies using rat liver S-9 metabolism systems have shown that the metabolism of this compound is markedly different from that of its non-fluorinated parent compound, B[k]F. nih.gov While the major metabolites of B[k]F include 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F, and 3-, 8-, and 9-hydroxyB[k]F, the 9-fluoro substitution alters this profile significantly. nih.govoup.com

For this compound, the 8,9-dihydro-8,9-dihydroxy, 9-hydroxy, and 10,11-dihydro-10,11-dihydroxy derivatives were not detected as metabolites. nih.govoup.com However, GC-MS analysis did detect the presence of either the 2,3- or 4,5-dihydrodiol of 9-fluoroB[k]F. nih.gov Mass spectral data have confirmed that the fluorine substitution is largely retained during the metabolic process. nih.gov

The identification of these metabolites is crucial for understanding the bioactivation pathways of fluorinated polycyclic aromatic hydrocarbons (PAHs). The specific metabolites formed can have different toxicological and mutagenic properties compared to the parent compound. For instance, while 3-FluoroB[k]F was found to be more mutagenic than B[k]F, this compound was less active. nih.gov

GC-MS analysis of derivatized extracts of microsomal reaction mixtures has been instrumental in confirming the structure of these metabolites. nih.gov For example, a specific GC temperature program can resolve 3-, 8-, and 9-OHBKF, BKF-2,3-diol, and BKF-8,9-diol, allowing for their individual identification by mass spectrometry. nih.gov

Table 1: Identified Metabolites of Benzo[k]fluoranthene and this compound via GC-MS

Parent CompoundDetected MetabolitesNot Detected Metabolites
Benzo[k]fluoranthene8,9-dihydro-8,9-dihydroxyB[k]F, 2,3-quinone of B[k]F, 3-hydroxyB[k]F, 8-hydroxyB[k]F, 9-hydroxyB[k]F-
This compound2,3- or 4,5-dihydrodiol of 9-fluoroB[k]F8,9-dihydro-8,9-dihydroxy derivative, 9-hydroxy derivative, 10,11-dihydro-10,11-dihydroxy derivative

Theoretical and Computational Chemistry Investigations of 9 Fluorobenzo K Fluoranthene

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 9-Fluorobenzo[k]fluoranthene. These computational methods, rooted in the principles of quantum mechanics, provide a detailed description of the arrangement and energies of electrons within a molecule. rsc.orgimperial.ac.uk By solving approximations of the Schrödinger equation, researchers can determine various electronic properties, including molecular orbital energies, electron distribution, and the nature of chemical bonds.

For complex organic molecules such as PAHs and their derivatives, these calculations are crucial for predicting their reactivity, stability, and spectroscopic behavior. nrel.gov The electronic structure dictates how a molecule will interact with light and other molecules, which is essential for applications in areas like organic electronics. researchgate.netnih.gov The introduction of a fluorine atom to the benzo[k]fluoranthene (B33198) structure, for instance, can significantly alter its electronic properties, and quantum chemical calculations allow for a precise quantification of these effects. nih.govscience.gov

Density Functional Theory (DFT) Studies of Ground-State Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, particularly the ground-state geometry, of many-body systems like atoms and molecules. wikipedia.orgnih.gov DFT calculations have been employed to optimize the ground-state structures of fluoranthene (B47539), benzo[k]fluoranthene, and their derivatives. nih.gov The reliability of DFT in predicting molecular geometries is well-established, with predicted structures often showing close agreement with experimental data from techniques like X-ray diffraction. nih.gov

In DFT, the properties of a multi-electron system are determined using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, making it suitable for larger molecules. wikipedia.org For the study of PAHs, DFT provides a balance of accuracy and computational efficiency. nih.gov The choice of the exchange-correlation functional and the basis set is critical for the accuracy of the results. nih.gov Geometry optimizations are a standard first step in most theoretical studies, and GGA functionals are often noted for providing good geometries. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. wikipedia.orgups-tlse.frrsc.org This method has become a standard tool for calculating properties directly related to the optical absorption and emission spectra of molecules. rsc.orgresearchgate.net By applying a time-dependent perturbation, TD-DFT can predict vertical excitation energies, which correspond to the absorption of light. nih.gov

The accuracy of TD-DFT calculations allows for the simulation of absorption and emission spectra, providing insights into the photophysical properties of molecules. researchgate.netfrontiersin.org This is particularly valuable for understanding the behavior of potential materials for organic light-emitting diodes (OLEDs), where the electronic transitions upon excitation are of central importance. researchgate.netnih.gov Studies on fluoranthene and its derivatives have utilized TD-DFT to calculate their absorption and emission spectra, with the results being influenced by the choice of exchange-correlation functional. nih.gov

Prediction of Absorption and Emission Spectra

TD-DFT is a primary computational tool for predicting the absorption and emission spectra of molecules. nih.govresearchgate.net The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to peaks in the absorption spectrum. nih.gov Similarly, by optimizing the geometry of the lowest singlet excited state, the emission spectrum (fluorescence) can be predicted. nih.gov

For benzo[k]fluoranthene and its derivatives, TD-DFT calculations have been performed to simulate their absorption and emission spectra. nih.gov These calculations are often carried out in a solvent medium, such as chloroform (B151607), to better mimic experimental conditions. nih.gov The substitution of a fluorine atom onto the benzo[k]fluoranthene core can significantly shift the absorption and emission wavelengths. nih.gov For instance, in a study of benzo[k]fluoranthene derivatives, the emission maximum (λmax) was observed at 2.85 eV (435 nm) and was associated with the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Comparative Analysis of Exchange-Correlation Functionals (e.g., B3LYP, PBE1PBE, M06HF, M062X)

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. nih.gov Different functionals can yield varying results, making comparative analysis crucial for validating computational predictions. karazin.ua Several functionals have been developed, each with different parameterizations and levels of theory.

Commonly used functionals include:

B3LYP: A hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. nih.gov It has been shown to provide good agreement with experimental absorption and emission spectra for fluoranthene derivatives. nih.gov

PBE1PBE (also known as PBE0): A hybrid functional based on the PBE generalized gradient approximation. nih.govmdpi.com

M06-HF and M06-2X: These are meta-hybrid functionals that can be more accurate for certain systems and properties. mdpi.com However, in the case of fluoranthene derivatives, M06HF and M062X were found to underestimate the absorption and emission spectra. nih.gov

The selection of an appropriate functional is critical. For example, while B3LYP performed well for the optical properties of fluoranthene derivatives, M06-2X has shown high accuracy in calculating phosphorescence energies for other organic molecules. nih.govmdpi.com The performance of these functionals can also be influenced by the basis set used in the calculation. nih.gov

Table 1: Comparison of Mean Unsigned Errors (MUE) for Phosphorescence Energy Calculations with Different Functionals (in eV) Data presented is for anthraquinone (B42736) compounds and serves as an example of functional performance comparison. mdpi.com

Functional MUE relative to CC2 MUE relative to Experimental
PBE 0.56 0.56
PBE0 0.57 0.25
B3LYP 0.53 0.23
CAM-B3LYP 0.49 0.22
ωB97XD 0.39 Not specified
M06-2X 0.29 0.24

Molecular Orbital Analysis and Electronic Density Distribution

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and bonding within a molecule. ck12.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in electronic transitions. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor determining the electronic and optical properties of a molecule. researchgate.net

For fluoranthene and its derivatives, MO analysis reveals that the lowest energy absorption and emission correspond to a π → π* electronic transition. researchgate.net The electron density distribution in the HOMO and LUMO is typically delocalized over the entire π-conjugated system of the molecule. researchgate.net This delocalization is characteristic of polycyclic aromatic hydrocarbons and is fundamental to their electronic properties. Examining the distribution of electron density helps in understanding how substitutions, such as the addition of a fluorine atom, affect the electronic structure and, consequently, the molecule's properties. numberanalytics.com

Computational Studies on Conformational Landscapes and Intramolecular Interactions

Computational studies are essential for exploring the conformational landscapes of flexible molecules and understanding the nature of intramolecular interactions. While benzo[k]fluoranthene itself is a rigid planar molecule, substitutions can introduce conformational flexibility. Computational methods can identify the most stable conformers and the energy barriers between them.

Photophysical and Electrochemical Properties of 9 Fluorobenzo K Fluoranthene and Its Derivatives

Luminescence Characteristics

The luminescence of 9-Fluorobenzo[k]fluoranthene and its derivatives is characterized by their fluorescence spectra, quantum efficiency, and the influence of substituents and solvent environments on their emissive properties.

Fluorescence Emission Spectra and Quantum Efficiency

The fluorescence of benzo[k]fluoranthene (B33198) derivatives typically manifests as a strong blue emission. nuk.edu.tw In solution, these compounds exhibit intense excitonic (monomeric) emission signals at short visible wavelengths. nuk.edu.tw For instance, theoretical calculations for the parent compound, benzo[k]fluoranthene, place the emission maximum at approximately 435 nm in a chloroform (B151607) medium, a transition associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Experimental data for various benzo[k]fluoranthene-based linear acenes show high photoluminescence intensity in the solid state, with emission peaks around 430 nm and 460 nm. rsc.orgresearchgate.net

The introduction of a fluorine atom at the 9-position influences these properties. While specific quantitative data for the fluorescence quantum yield (Φf) of this compound is not extensively documented, it is described as having a moderate quantum yield. The quantum yield of a fluorophore is a measure of the efficiency of converting absorbed light into emitted light and is a critical parameter for applications in light-emitting materials. researchgate.netlibretexts.org For comparison, the fluorescence quantum yields of many polycyclic aromatic hydrocarbons (PAHs) are known to be size-dependent. rsc.org The addition of different functional groups to the benzo[k]fluoranthene core can significantly modulate the emission spectra. rsc.org

Table 1: Emission Properties of Benzo[k]fluoranthene and Related Derivatives

Compound Emission Maxima (λem) State/Solvent Notes
Benzo[k]fluoranthene 435 nm Chloroform (Calculated) Dominant emission associated with H→L transition. researchgate.net
Benzo[k]fluoranthene-based acenes ~430 nm and 460 nm Solid State Exhibit high photoluminescence intensity. rsc.org
DPBF-OME 440 nm and 464 nm Device (EL) Shows both excitonic and excimer emissions. nuk.edu.tw

DPBF-OME: 9,10-dimethoxy-7,12-diphenylbenzo[k]fluoranthene

Substitution-Dependent Fluorescence Lifetimes and Decay Rates

The fluorescence lifetime, which is the average time a molecule remains in its excited state before returning to the ground state, is highly dependent on the substitution pattern of the fluorophore. For the general class of fluoranthene (B47539) dyes, lifetimes can be tuned over a range of several nanoseconds, for example, from 6 to 33 ns, by altering substituents. researchgate.netresearchgate.net This tunability is crucial for applications such as time-resolved fluorescence detection. researchgate.net

Solvatofluorochromism and Aggregation-Induced Emission Phenomena

Solvatofluorochromism, the change in fluorescence characteristics (such as emission wavelength) with solvent polarity, is a known phenomenon in certain benzo[k]fluoranthene derivatives. researchgate.net This effect is particularly notable in derivatives with intramolecular charge transfer (ICT) character. A study on benzo[k]fluoranthene imide (BFI) derivatives revealed that they exhibit remarkable solvatofluorochromism in solution. researchgate.net

Furthermore, the phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation, has been observed in this class of compounds. magtech.com.cn Specifically, a 9-(N-carbazoyl)benzo[k]fluoranthene imide derivative displays AIE in highly aqueous acetone (B3395972) solutions. researchgate.net AIE is a valuable property that overcomes the common issue of aggregation-caused quenching (ACQ) seen in many traditional planar fluorophores, making AIE-active materials highly promising for applications in solid-state devices and biological sensing. rsc.orgnih.gov The mechanism often involves the restriction of intramolecular motions (RIM) in the aggregate state, which blocks non-radiative decay pathways and enhances fluorescence emission. magtech.com.cn

Absorption Properties

The absorption characteristics of this compound are defined by its UV-Vis absorption spectrum, which is influenced by the electronic structure of the polycyclic aromatic system and the effects of the fluorine substituent.

UV-Vis Absorption Maxima and Band Shapes

The UV-Vis absorption spectrum of the parent benzo[k]fluoranthene shows several distinct bands. Experimental data in alcohol show absorption maxima at 240 nm, 308 nm, and 400 nm. nih.gov A computational study using Time-Dependent Density Functional Theory (TD-DFT) identified absorption maxima at 387 nm, 297 nm, 282 nm, and 251 nm in a chloroform medium. researchgate.net These bands are associated with various electronic transitions, such as the HOMO→LUMO transition. researchgate.net

Table 2: UV-Vis Absorption Maxima of Benzo[k]fluoranthene

Wavelength (nm) Log ε Solvent/Method Reference
240 4.75 Alcohol nih.gov
308 4.75 Alcohol nih.gov
400 4.16 Alcohol nih.gov
251 - Chloroform (Calculated) researchgate.net
282 - Chloroform (Calculated) researchgate.net
297 - Chloroform (Calculated) researchgate.net
387 - Chloroform (Calculated) researchgate.net

Hyperconjugation Effects and Bathochromic Shifts due to Fluorine Substitution

The substitution of a hydrogen atom with fluorine on the benzo[k]fluoranthene core introduces electronic effects that lead to shifts in the spectral bands. A consistent observation for monofluorinated PAHs is a small bathochromic (red) shift in the UV absorption spectrum compared to the parent PAH. This shift is attributed to hyperconjugation. researchgate.net Although fluorine is highly electronegative, it can participate in negative hyperconjugation, where electron density from a filled orbital is donated into an adjacent empty σ* orbital of the C-F bond. This interaction can stabilize the molecule and lower the energy gap between the ground and excited states, resulting in the absorption of longer wavelength light.

For monofluorinated PAHs, this bathochromic shift in the UV spectrum is typically small. In the fluorescence spectra, the shifts of the 0-0 transition (the transition between the lowest vibrational levels of the ground and first excited electronic states) for a series of F-PAHs have been observed to range from 0.5 to 7.3 nm. researchgate.net

Structure-Property Relationships in Photophysics

The introduction of fluorine atoms and other substituents onto the benzo[k]fluoranthene core has profound effects on the photophysical behavior of these molecules. These effects are primarily governed by the position and nature of the substituents, which in turn influence the electronic and steric properties of the molecule.

Influence of Fluorine Substitution Pattern on Optical Transitions

The substitution of fluorine onto the benzo[k]fluoranthene framework significantly impacts its optical properties. Theoretical studies on fluoranthene and benzo[k]fluoranthene derivatives have shown that substitutions can lead to a redshift in the emission spectrum of about 30–70 nm. researchgate.net However, the emission spectrum of benzo[k]fluoranthene and its derivatives is generally blue-shifted by approximately 20–50 nm when compared to fluoranthene and its derivatives. researchgate.net

For instance, a detailed study of various fluoranthene derivatives designed as blue fluorescent materials for non-doped organic light-emitting diodes (OLEDs) demonstrated that symmetric and non-symmetric functionalization leads to a systematic shift in the electroluminescence (EL) emission maxima, ranging from sky-blue to bluish-green (477 nm to 490 nm). rsc.org This highlights the tunability of the emission color based on the substitution pattern.

Furthermore, research on the genotoxicity of fluorinated benzo[j]fluoranthene has provided indirect insights into metabolic activation pathways, which are related to the electronic structure and reactivity of these compounds. nih.gov Specifically, the metabolism of 4-fluorobenzo[j]fluoranthene and 10-fluorobenzo[j]fluoranthene leads to different principal dihydrodiol metabolites, indicating that the position of the fluorine atom directs the metabolic pathway. nih.gov While both fluorinated derivatives were found to be more mutagenic than the parent compound, their activity varied, suggesting that the electronic perturbations caused by fluorine substitution influence their biological activity, a property intrinsically linked to their electronic transitions. nih.gov

The table below summarizes the theoretical emission data for benzo[k]fluoranthene and a derivative.

CompoundCalculated Emission Maximum (eV)Calculated Emission Maximum (nm)Transition Character
Benzo[k]fluoranthene2.85435H→L

H→L denotes a transition from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. Data sourced from theoretical calculations at the TD-B3LYP/6-311G(d,p) level of theory in chloroform. researchgate.net

Correlation between Molecular Structure and Thermal/Photochemical Stability

The stability of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a critical factor for their practical applications. The molecular structure, including the presence and position of substituents, plays a key role in determining both thermal and photochemical stability.

High-carbon-content substrates have been observed to stabilize PAHs against photolytic breakdown by absorbing more light, thereby making less light available to induce photochemical reactions. cdc.gov This suggests that the environment surrounding the molecule is as important as its intrinsic properties.

Studies on carbazole-benzothiadiazole dicarboxylic imide alternate copolymers have shown that fluorinated copolymers exhibit higher thermal stability compared to their non-fluorinated counterparts. researchgate.net This increased stability is a known effect of fluorine substitution, which can enhance the robustness of organic materials. researchgate.net

Electrochemical Behavior

The electrochemical properties of this compound and its derivatives are crucial for understanding their electron-donating and -accepting capabilities, which are fundamental to their use in electronic devices.

Cyclic Voltammetry and Square-Wave Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of compounds. sci-hub.se For (7,12-diphenyl)benzo[k]fluoranthene, CV studies have shown that the peak current for the oxidation wave is significantly greater than for a reversible one-electron process. utexas.edu This is attributed to a chemical reaction following the initial oxidation, where the product formed is also oxidized at the applied potentials. utexas.edu

Square-wave voltammetry (SWV) is another electrochemical method that has been employed for the detection of benzo[k]fluoranthene. sigmaaldrich.com The theory of SWV indicates that the response can be separated into forward and backward components, corresponding to the reduction of the reactant and the oxidation of the product, respectively. sapub.org This technique is particularly useful for analytical applications due to its high sensitivity and speed. researchgate.net

Redox Potentials and Electron Transfer Mechanisms

The redox potentials of benzo[k]fluoranthene derivatives are influenced by the nature of their substituents. The introduction of electron-donating groups, such as methyl groups, or electron-withdrawing groups, like a sulfone group, can significantly alter these potentials and the subsequent electron transfer mechanisms. psu.edu

The oxidation of PAHs can proceed through one-electron oxidation to form radical cations. nih.gov This process is a key step in the metabolic activation of some PAHs and is also central to their electrochemical behavior. epa.goviarc.fr The stability and reactivity of these radical cations are highly dependent on the molecular structure.

The following table presents electrochemical data for selected benzo[k]fluoranthene derivatives.

CompoundOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)
(7,12-diphenyl)benzo[k]fluorantheneNot specifiedNot specified
9,10-dimethyl-7,12-diphenylbenzo[k]fluorantheneNot specifiedNot specified
9,10-dimethylsulfone-7,12-diphenylbenzo[k]fluorantheneNot specifiedNot specified

Specific potential values were not available in the provided search results.

Investigation of Radical Cation Coupling and Dimerization Rates

Upon electrochemical oxidation, many benzo[k]fluoranthene derivatives undergo intermolecular coupling reactions. utexas.edu For example, the oxidation of (7,12-diphenyl)benzo[k]fluoranthene at a platinum electrode leads to the formation of a dimer through dehydrogenative coupling. utexas.edu

The rate of this radical cation coupling, or dimerization, is highly sensitive to the substituents on the benzo[k]fluoranthene core. psu.edu The addition of electron-donating methyl groups to 7,12-diphenylbenzo[k]fluoranthene (B3108232) was found to decrease the reactivity of the radical cation, resulting in a dimerization rate that was 40 times slower than the unsubstituted parent compound. psu.edu Conversely, the addition of an electron-withdrawing sulfone group increased the radical cation reactivity, leading to a dimerization rate three times faster than the parent compound. psu.edu This demonstrates a clear structure-reactivity relationship, where electronic effects directly modulate the stability and subsequent reaction pathways of the radical cations. This coupling can also be observed in other systems, such as the photoinduced oligomerization of fullerene, which proceeds via radical coupling between fullerene radical cations and anions. rsc.org

Research on the Electrogenerated Chemiluminescence of this compound Remains Undisclosed

A thorough review of available scientific literature reveals a notable absence of specific research focused on the electrogenerated chemiluminescence (ECL) properties of the chemical compound this compound. While the broader class of polycyclic aromatic hydrocarbons (PAHs), to which benzo[k]fluoranthene and its derivatives belong, has been the subject of numerous ECL studies, specific data and mechanistic elucidation for the 9-fluoro substituted variant are not present in the public domain.

Electrogenerated chemiluminescence is a process where light is produced from electrochemically generated reactants. utexas.eduresearchgate.net This technique is of significant interest for various applications, including analytical chemistry and organic light-emitting diodes (OLEDs). The ECL characteristics of PAHs are known to be sensitive to their molecular structure, with substituent groups often playing a critical role in determining the efficiency, color, and mechanism of light emission. unibo.it

Studies on other derivatives of benzo[k]fluoranthene have demonstrated that the introduction of different functional groups can significantly alter the compound's photophysical and electrochemical behavior. For instance, research on diphenyl and dimethylsulfone derivatives of benzo[k]fluoranthene has shown that such modifications influence the stability of the radical ions and the pathways of subsequent chemical reactions, which in turn affects the observed ECL. However, without direct experimental investigation of this compound, any extrapolation of these findings to the fluorinated compound would be purely speculative.

The influence of halogenation on the photophysical and electrochemical properties of PAHs is a topic of scientific interest, often impacting factors such as electron affinity, ionization potential, and intersystem crossing rates. These changes would theoretically have a profound effect on the ECL mechanism and efficiency. Research on the environmental transformation of halogenated PAHs indicates that the type and position of the halogen atom are crucial to their reactivity. copernicus.orggdut.edu.cn

Despite the foundational knowledge on the ECL of PAHs and the known effects of substituents on the benzo[k]fluoranthene core, specific experimental data, including data tables and detailed mechanistic discussions regarding the electrogenerated chemiluminescence of this compound, are not available in the reviewed literature. Consequently, a detailed article on this specific topic, as outlined, cannot be generated at this time due to the lack of dedicated research findings. Further experimental work is required to elucidate the specific ECL properties of this compound.

Reactivity, Reaction Mechanisms, and Derivative Synthesis

Electrophilic Aromatic Substitution Pathways

The introduction of a fluorine atom at the C9 position of the benzo[k]fluoranthene (B33198) skeleton significantly influences its reactivity towards electrophiles. In electrophilic aromatic substitution (EAS), the fluorine atom generally acts as a deactivating, ortho-, para-director due to the interplay of its inductive electron-withdrawal and resonance electron-donation effects. sciopen.com

To predict the substitution pattern for 9-Fluorobenzo[k]fluoranthene, one must consider the intrinsic reactivity of the parent hydrocarbon ring system. Theoretical studies, such as those using the DEWAR-PI method, have been employed to determine the most favorable positions for electrophilic attack in unsubstituted polycyclic aromatic hydrocarbons (PAHs). sci-hub.se For benzo[k]fluoranthene, these calculations indicate that the molecule is highly reactive, and substitution occurs preferentially at specific sites. sci-hub.se

The calculated relative reactivities for electrophilic substitution on benzo[k]fluoranthene are as follows:

Most reactive site: C12

Second most reactive site: C10

Given that the fluorine substituent is located at C9, its directing effect will modulate this inherent reactivity. The C10 position is ortho to the C9 fluorine atom. The ortho-directing nature of fluorine would therefore be expected to enhance the reactivity of the already favorable C10 position, making it a primary target for electrophilic attack. Conversely, the C12 position, while intrinsically the most reactive, is meta to the C9 fluorine and would likely experience less activation. Therefore, the primary pathway for electrophilic aromatic substitution on this compound is predicted to occur at the C10 position.

Polymerization Behavior and Regioselectivity

The benzo[k]fluoranthene core can be incorporated into polymeric structures, creating materials with potential applications in organic electronics. Research has focused on creating donor-acceptor (D-A) type alternating copolymers, where the electron-deficient benzo[k]fluoranthene unit is paired with an electron-donating monomer. nih.gov

One such example is the synthesis of a polymer, PABF-Cl, based on a thiophene-fused diazabenzo[k]fluoranthene derivative. nih.gov In this work, the diazabenzo[k]fluoranthene unit acts as the electron-deficient component. It is copolymerized with a chlorinated benzo[1,2-b:4,5-b']dithiophene unit, which serves as the electron donor. This specific polymerization creates a wide-bandgap polymer with a deep highest occupied molecular orbital (HOMO) level and efficient hole transport properties, making it suitable for use as a polymer donor in organic solar cells. nih.gov

While this demonstrates that the benzo[k]fluoranthene moiety can be successfully polymerized, specific studies on the regioselectivity of polymerization involving the C(3), C(4), C(13), and C(14) positions of this compound are not extensively detailed in the available literature. The polymerization strategies typically involve pre-functionalized monomers to control the linkage and ensure a well-defined polymer structure.

Mechanistic Studies of Oxidative Transformations

The oxidative transformation of benzo[k]fluoranthene, a process relevant to its environmental fate and metabolic activation, has been the subject of detailed mechanistic studies. As a genotoxic PAH, its biotransformation is of significant interest. nih.gov Like other PAHs, its metabolism often proceeds via cytochrome P450-mediated oxidation. sciopen.commdpi.com

Studies with bacterial strains, such as Sphingobium sp. strain KK22, have elucidated specific pathways. The initial oxidative attack on the benzo[k]fluoranthene molecule occurs at the 8,9-carbon positions. nih.gov This leads to the formation of key metabolites:

cis-8,9-benzo[k]fluoranthene-dihydrodiol

8,9-dihydroxy-benzo[k]fluoranthene

This initial oxidation at the C8 and C9 positions represents a critical step in the biodegradation pathway of the molecule. nih.gov In animal metabolism, benzo[k]fluoranthene is known to be metabolized into various products, including dihydrodiols, phenols, and quinones. nih.gov The formation of the trans-8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene (benzo[k]fluoranthene-8,9-diol) is a major metabolic route in rat liver microsomes. nih.gov This process is a key activation step, as dihydrodiol metabolites can be further oxidized to form highly reactive diol epoxides, which can covalently bind to DNA, leading to mutations. nih.gov The induction of cytochrome P450 enzymes, such as CYP1A1, by benzo[k]fluoranthene enhances its own metabolism. sciopen.com

Derivatization for Enhanced or Modified Properties

The synthesis of pinpoint-fluorinated PAHs, including this compound, can be achieved through methods involving the cyclization of fluoroalkene precursors. These synthetic strategies provide regioselective control over the placement of fluorine atoms on the aromatic core. One prominent method is the Pd(II)-catalyzed Friedel-Crafts-type cyclization of specific fluoroalkenes, such as 1,1,2-trifluoro-1-alkenes and 1,1-difluoro-1-alkenes. This approach facilitates the construction of the complex fused-ring system of the target fluorinated PAH.

Functionalization of the benzo[k]fluoranthene core by introducing imide groups is a powerful strategy for creating novel fluorescent dyes and optoelectronic materials. rsc.org Benzo[k]fluoranthene imide (BFI) derivatives are synthesized via Diels-Alder reactions between acenaphthylene-5,6-dicarboximide (AI) derivatives and appropriate dienes. cdnsciencepub.com For example, N-(n-octyl)-benzo[k]fluoranthene imide (BFI) can be prepared through this route. cdnsciencepub.com

These imide derivatives often exhibit highly planar π-skeletons and interesting photophysical properties, most notably solvatofluorochromism—a significant shift in fluorescence emission wavelength depending on the polarity of the solvent. cdnsciencepub.com This property arises from an intramolecular charge transfer (ICT) character in the excited state. cdnsciencepub.com The photophysical properties of some benzo[k]fluoranthene imide derivatives are summarized below.

DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Feature
N-(n-octyl)-benzo[k]fluoranthene imide (BFI)~440-450~480-550~40-100ModerateModerate solvatofluorochromism
N-(n-octyl)-naphtho[k]fluoranthene imide (NFI)~470-490~530-645~60-155ModerateRemarkable solvatofluorochromism
7,12-Diaryl-N-phenylbenzo[k]fluoranthene-9,10-dicarboximides~415-420~430-440~15-20High (up to 0.98)High quantum yield blue emitters

Data compiled from various sources. Actual values are solvent-dependent. cdnsciencepub.comsciencepublishinggroup.com

The benzo[k]fluoranthene scaffold is a versatile building block for advanced organic materials used in optoelectronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). acs.orgresearchgate.netacs.org Controlled functionalization allows for the precise tuning of electronic properties such as the HOMO/LUMO energy levels, bandgap, and charge carrier mobility. rsc.org

Strategies for functionalization include:

Synthesis of Linear Acenes: Benzo[k]fluoranthene-based linear acenes have been developed as efficient deep-blue fluorescent emitters for OLEDs. rsc.org Their emission spectra can be modulated by changing substituents and extending the conjugated length of the core. researchgate.net

Heteroatom Incorporation: The introduction of sulfur atoms to create sulfur-hetero benzo[k]fluoranthene derivatives yields air-stable n-type organic semiconductors. acs.orgacs.org These materials have been used to fabricate OFETs, with thermal annealing improving charge mobilities. acs.org

Imide and Dicarboximide Synthesis: As mentioned previously, imide derivatives are crucial. The synthesis of various dicarboximides allows for the creation of blue-light-emitting materials with high fluorescence quantum yields. sciencepublishinggroup.com

Polymer Synthesis: Incorporating the benzo[k]fluoranthene unit into D-A conjugated polymers produces materials suitable for OSCs, demonstrating the utility of this core in creating high-performance polymer donors. nih.gov

Through these varied synthetic modifications, the electronic and photophysical properties of benzo[k]fluoranthene can be tailored for a wide range of advanced applications.

Biological Interactions and Environmental Fate Studies Academic Perspective

Biotransformation and Metabolic Pathways of 9-Fluorobenzo[k]fluoranthene

The introduction of a fluorine atom into the structure of benzo[k]fluoranthene (B33198) (B[k]F) significantly influences its metabolic fate. In vitro studies using rat liver S-9 metabolism systems have been instrumental in elucidating these pathways.

Identification of Major Metabolites

The metabolism of this compound (9-FB[k]F) presents a distinct profile compared to its parent compound, B[k]F. While the major metabolites of B[k]F include 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F, and 3-, 8-, and 9-hydroxyB[k]F, the metabolic pathway of 9-FB[k]F is notably different. nih.gov

Specifically, the 8,9-dihydro-8,9-dihydroxy, 9-hydroxy, and 10,11-dihydro-10,11-dihydroxy derivatives are not detected as metabolites of 9-FB[k]F. nih.gov Instead, the primary metabolites identified are either the 2,3- or 4,5-dihydrodiol of 9-FB[k]F. nih.gov This indicates a significant shift in the sites of metabolic attack due to the presence of the fluorine atom.

Table 1: Comparison of Major Metabolites of B[k]F and 9-FB[k]F

Parent CompoundMajor Metabolites Detected
Benzo[k]fluoranthene (B[k]F)8,9-dihydro-8,9-dihydroxyB[k]F, B[k]F 2,3-quinone, 3-hydroxyB[k]F, 8-hydroxyB[k]F, 9-hydroxyB[k]F nih.gov
This compound (9-FB[k]F)2,3-dihydrodiol or 4,5-dihydrodiol nih.gov
8,9-dihydro-8,9-dihydroxy, 9-hydroxy, and 10,11-dihydro-10,11-dihydroxy derivatives were NOT detected. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, are central to the metabolism of polycyclic aromatic hydrocarbons (PAHs) like B[k]F. nih.gov These enzymes are responsible for the initial oxidative steps that lead to the formation of various metabolites. nih.gov Specifically, human CYP1A1 and CYP1B1 have been shown to efficiently catalyze the formation of 3-, 8-, and 9-hydroxyB[k]F from B[k]F. nih.gov

While direct studies on the specific CYP enzymes metabolizing 9-FB[k]F are less detailed, the alteration in metabolite profiles strongly suggests that the fluorine at the 9-position influences the substrate orientation within the active site of these enzymes, thereby directing metabolism to other parts of the molecule. nih.gov The expression of these CYP1 enzymes is regulated by the aryl hydrocarbon receptor (AhR), and PAHs can induce their own metabolism by activating this receptor. nih.govmmsl.cz

Effect of Fluorine Substitution on Metabolic Pathways

The substitution of a hydrogen atom with a fluorine atom at the 9-position of the B[k]F molecule has a profound effect on its metabolic pathway. nih.gov This substitution blocks the formation of metabolites at or near the site of fluorination. nih.gov Consequently, the metabolic activity is redirected to other regions of the molecule, leading to the formation of the 2,3- or 4,5-dihydrodiol as the main metabolic products of 9-FB[k]F. nih.gov Mass spectral data confirm that the fluorine substitution is not significantly lost during the metabolic process. nih.gov This redirection of metabolism away from the fjord region, where the 8,9-dihydrodiol is formed in the parent compound, is a critical factor influencing the biological activity of 9-FB[k]F. nih.gov

Mutagenicity and Genotoxicity Assessments

The genotoxic potential of 9-FB[k]F has been evaluated in bacterial systems, providing insights into its ability to induce mutations and interact with DNA.

Evaluation in Bacterial Mutagenicity Assays

In the Salmonella typhimurium mutagenicity assay, specifically with the TA100 strain and in the presence of a rat liver S-9 activation system, 9-FB[k]F has been found to be less mutagenic than its parent compound, B[k]F. nih.gov This assay is designed to detect mutagens that cause base-pair substitutions. koreascience.kr The reduced mutagenic activity of 9-FB[k]F is in contrast to 3-fluoroB[k]F, which exhibits higher mutagenicity than B[k]F. nih.gov

Table 2: Relative Mutagenicity of B[k]F and its Fluoro-Derivatives in Salmonella typhimurium TA100

CompoundRelative Mutagenic Activity Compared to B[k]F
3-Fluorobenzo[k]fluorantheneMore Mutagenic nih.gov
8-Fluorobenzo[k]fluorantheneLess Active nih.gov
This compoundLess Active nih.gov
Benzo[k]fluoranthene (B[k]F)Baseline nih.gov

DNA Adduct Formation Studies and Mechanistic Insights

The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a key molecular event in the initiation of carcinogenesis. iarc.fr Studies on fluorinated derivatives of other PAHs, such as benzo[b]fluoranthene, have shown that fluorine substitution generally leads to a decrease in DNA binding compared to the parent compound. nih.gov

For 9-FB[k]F, the reduced mutagenicity is likely a direct consequence of the altered metabolic pathway. nih.gov The fluorine atom at the 9-position blocks the formation of the highly mutagenic 8,9-dihydrodiol-epoxide, which is considered a major ultimate mutagenic metabolite of B[k]F. nih.gov By preventing the formation of this key reactive intermediate, the genotoxic potential of the molecule is significantly diminished.

Comparative Mutagenic Potency of Fluorinated vs. Unfluorinated Analogues

The introduction of a fluorine atom into the structure of benzo[k]fluoranthene (B[k]F) significantly alters its metabolic pathway and, consequently, its mutagenic activity. nih.gov Studies comparing the mutagenicity of B[k]F and its fluorinated derivatives, including this compound (9-FB[k]F), have been conducted using the Salmonella typhimurium TA100 assay with a rat liver S-9 metabolism system. nih.govnih.gov

Research indicates that the position of fluorine substitution is a critical determinant of mutagenic potential. nih.gov For instance, 3-fluorobenzo[k]fluoranthene exhibits greater mutagenicity than the parent compound, B[k]F. In contrast, both 8-fluorobenzo[k]fluoranthene and 9-FB[k]F are less mutagenically active than B[k]F. nih.govnih.gov

The reduced mutagenicity of 9-FB[k]F is linked to alterations in its metabolic processing. The primary metabolites of B[k]F include 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F, and various hydroxy-B[k]F derivatives. nih.govnih.gov However, in the case of 9-FB[k]F, the formation of the 8,9-dihydro-8,9-dihydroxy, 9-hydroxy, and 10,11-dihydro-10,11-dihydroxy derivatives is not detected. nih.govnih.gov Instead, a 2,3- or 4,5-dihydrodiol of 9-fluoroB[k]F is observed. nih.gov This shift in metabolic pathways, particularly the blockage of the formation of the highly mutagenic 8,9-diol-10,11-epoxide "bay-region" metabolite, likely accounts for the decreased mutagenic activity of 9-FB[k]F. nih.gov It is noteworthy that the fluorine substitution itself remains stable and is not significantly lost during metabolism. nih.govnih.gov

Table 1: Comparative Mutagenicity of Benzo[k]fluoranthene and its Fluoro Derivatives

CompoundRelative Mutagenic Potency vs. B[k]FKey Metabolic Differences
Benzo[k]fluoranthene (B[k]F) BaselineMajor metabolites include 8,9-dihydro-8,9-dihydroxyB[k]F. nih.govnih.gov
3-Fluorobenzo[k]fluoranthene More mutagenicMetabolic pattern similar to B[k]F, but lacks 3- and 4-hydroxy derivatives. nih.gov
8-Fluorobenzo[k]fluoranthene Less activeDoes not form 8- or 11-hydroxy derivatives; primary dihydrodiols are 10,11-dihydrodiol and a 2,3- or 4,5-dihydrodiol. nih.gov
This compound Less activeDoes not form 8,9-dihydro-8,9-dihydroxy, 9-hydroxy, or 10,11-dihydro-10,11-dihydroxy derivatives; forms a 2,3- or 4,5-dihydrodiol. nih.govnih.gov

Data sourced from studies on the metabolism and mutagenic activity of B[k]F and its fluoro derivatives. nih.govnih.gov

Immunotoxicological Investigations

While specific immunotoxicological data for 9-FB[k]F is limited, extensive research on its parent compound, benzo[k]fluoranthene (B[k]F), provides a critical framework for understanding the potential immune-modulating effects of this class of compounds.

In Vivo and In Vitro Immunosuppressive Effects of Benzo[k]fluoranthene

Studies on B[k]F have demonstrated its capacity to suppress immune responses both in living organisms (in vivo) and in laboratory settings (in vitro). tandfonline.comtandfonline.com In female BALB/c mice, oral administration of B[k]F led to a dose-dependent reduction in the number of antibody-forming cells (AFCs) in response to sheep red blood cells, indicating a suppression of humoral immunity. tandfonline.com Subacute exposure to B[k]F also resulted in decreased spleen and thymus weights, organs crucial for immune function. tandfonline.comtandfonline.com

Flow cytometry analysis of these mice revealed reduced cellularity in both the spleen and thymus. Specifically, there were decreased numbers of total T cells, CD4+ (helper T) cells, and CD8+ (cytotoxic T) cells in the spleen. tandfonline.comtandfonline.com The thymus, the primary site of T cell maturation, showed a reduction in immature CD4+CD8+, as well as mature CD4+CD8− and CD8+CD4− T cell populations. tandfonline.comtandfonline.com

Table 2: Effects of Subacute Benzo[k]fluoranthene Exposure on Immune Parameters in Mice

ParameterEffect
Antibody-Forming Cells (AFCs) Dose-dependent decrease tandfonline.com
Spleen and Thymus Weight Decreased tandfonline.comtandfonline.com
Splenic and Thymic Cellularity Reduced tandfonline.comtandfonline.com
Splenic T Cells (Total, CD4+, CD8+) Decreased numbers tandfonline.comtandfonline.com
Thymic T Cell Populations Decreased numbers of immature and mature T cells tandfonline.comtandfonline.com
CD4+ IL-2+ Cells Dose-dependent reduction tandfonline.comtandfonline.com
Splenocyte Proliferation (in response to LPS and Con A) Inhibited tandfonline.comtandfonline.com

Data compiled from in vivo and in vitro studies on the immunosuppressive effects of B[k]F. tandfonline.comtandfonline.com

Mechanistic Basis of Immune Modulation

The immunosuppressive actions of B[k]F appear to be mediated, at least in part, through the disruption of cytokine production, particularly Interleukin-2 (IL-2). tandfonline.comtandfonline.com IL-2 is a critical cytokine for T cell proliferation and differentiation. In vivo exposure to B[k]F followed by in vitro stimulation of T cells resulted in a significant suppression of intracellular IL-2 production. tandfonline.com The number of CD4+ T cells capable of producing IL-2 was reduced in a dose-dependent manner. tandfonline.comtandfonline.com This suggests that T-helper lymphocytes are a primary target for B[k]F-induced immunosuppression, likely through the inhibition of IL-2 synthesis. tandfonline.com

Furthermore, the immunotoxicity of polycyclic aromatic hydrocarbons (PAHs) like B[k]F is often linked to their metabolic activation. tandfonline.comtandfonline.com The immunosuppressive effects observed with B[k]F are suggested to be caused by mechanisms associated with these metabolic processes. tandfonline.comtandfonline.com The aryl hydrocarbon receptor (AhR) is a key mediator in the toxicity of many PAHs, and its activation can lead to a range of downstream effects, including immune modulation. nih.gov

Environmental Behavior and Analytical Applications

Environmental Persistence and Accumulation Dynamics

Polycyclic aromatic hydrocarbons are recognized as persistent organic pollutants. environment-agency.gov.uk They can be transported over long distances and tend to accumulate in various environmental compartments, including soil and biota. environment-agency.gov.ukcdc.gov PAHs with higher molecular weights, such as benzo[k]fluoranthene, are particularly persistent. environment-agency.gov.uk Due to their lipophilic nature, they have a tendency to stick to particles in soil and sediment and can bioaccumulate in organisms. cdc.govugent.be Benzo[k]fluoranthene is classified as a persistent, bioaccumulative, and toxic (PBT) compound. environment-agency.gov.uk

Utilization as Surrogate Standards or Internal Markers in Environmental Analysis of PAHs

Due to their chemical and physical similarities to their parent compounds, monofluorinated PAHs like 9-FB[k]F have found a valuable application in environmental analysis. researchgate.nettandfonline.comdss.go.th Specifically, 9-FB[k]F is used as a surrogate standard or internal marker for the quantification of PAHs in complex environmental samples such as surface water, sediment, and oil shale ash. researchgate.nettandfonline.compsu.edu

In high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) analyses, adding a known amount of a surrogate standard at the beginning of the sample preparation process helps to correct for losses of the target analytes during extraction and cleanup procedures. researchgate.net Studies have shown that the recoveries of 9-FB[k]F are generally good and comparable to its parent compound, B[k]F, making it a suitable surrogate for analyzing PAHs in both surface water and sediment samples. researchgate.nettandfonline.com Its slightly higher retention time compared to B[k]F allows for effective chromatographic separation. tandfonline.com The use of 9-FB[k]F as an internal standard has been shown to yield satisfactory results for the reliable determination of PAHs in solid waste materials. psu.edu

Structure Activity Relationship Sar Studies of 9 Fluorobenzo K Fluoranthene

Impact of Fluorine Substitution on Electronic Structure and Reactivity

The introduction of a fluorine atom, the most electronegative element, into the benzo[k]fluoranthene (B33198) (B[k]F) structure at the 9-position profoundly influences the molecule's electronic distribution and subsequent reactivity. This influence is a result of the interplay between two primary electronic effects: the inductive effect (-I) and the mesomeric effect (+M). umons.ac.be The strong inductive effect of fluorine withdraws electron density from the aromatic system, which generally leads to the stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umons.ac.be This stabilization can enhance the material's stability against oxidation. umons.ac.be

From a reactivity standpoint, 9-Fluorobenzo[k]fluoranthene is typical of PAHs, capable of undergoing electrophilic substitution reactions. smolecule.com However, the electronic changes induced by the fluorine atom can alter the regioselectivity of such reactions. The stability of the carbon-fluorine bond is notable, and studies on the metabolism of this compound indicate that the fluorine substituent is not readily lost during biological processing. nih.gov

Correlation between Structural Features and Biological Activity

The precise location of the fluorine atom on the B[k]F backbone is a critical determinant of its biological activity, significantly affecting its mutagenicity and its interaction with metabolic enzymes and cellular receptors.

The position of the fluorine atom on the benzo[k]fluoranthene molecule has a dramatic effect on its mutagenic potential. Studies using the Salmonella typhimurium TA100 strain have demonstrated that this compound is less mutagenic than its parent compound, B[k]F. nih.govoup.com This stands in contrast to 3-FluoroB[k]F, which was found to be more mutagenic than B[k]F, while 8-FluoroB[k]F was also less active. nih.govoup.com

This difference in mutagenic activity is directly linked to the metabolic pathways available to each isomer. The metabolic activation of B[k]F to a mutagenic agent is believed to proceed through the formation of dihydrodiols. A major mutagenic metabolite of B[k]F is the 8,9-dihydro-8,9-dihydroxyB[k]F. nih.govoup.com The presence of a fluorine atom at the 9-position effectively blocks this critical metabolic pathway. nih.gov In vitro metabolism studies with rat liver S-9 systems showed that, unlike the parent compound, the 8,9-dihydro-8,9-dihydroxy derivative was not detected as a metabolite of 9-FluoroB[k]F. nih.gov This blockage of a key activation step is the primary reason for the reduced mutagenicity of the 9-fluoro isomer.

CompoundRelative Mutagenic Activity (in S. typhimurium TA100)
Benzo[k]fluoranthene (B[k]F)Baseline
3-Fluorobenzo[k]fluorantheneMore Mutagenic than B[k]F
8-Fluorobenzo[k]fluorantheneLess Mutagenic than B[k]F
This compoundLess Mutagenic than B[k]F

Data derived from studies comparing the mutagenic activity of fluorinated B[k]F derivatives to the parent compound. nih.govoup.com

Polycyclic aromatic hydrocarbons often exert their biological effects by binding to the aryl hydrocarbon receptor (AhR), which leads to the induction of cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1. nih.govosti.gov Benzo[k]fluoranthene is a known AhR agonist. ynu.ac.jpresearchgate.net The induction of these enzymes is a key step in the metabolism of PAHs, which can lead to either detoxification or metabolic activation to carcinogenic forms. nih.govosti.gov

While direct studies on the CYP induction of this compound are limited, its activity can be inferred from its metabolic fate and the behavior of its parent compound. B[k]F induces both CYP1A1 and CYP1B1, which in turn metabolize B[k]F to various hydroxylated products and dihydrodiols. nih.govosti.gov For example, 3-OHBKF, 8-OHBKF, and 9-OHBKF are all metabolites of B[k]F and are themselves inducers of CYP enzymes, with 3-OHBKF being the most potent of the three. nih.gov

Since the metabolism of this compound is significantly altered, with the formation of the 8,9-dihydrodiol being blocked, its interaction with the AhR and subsequent CYP induction profile is likely different from that of B[k]F. nih.gov The blockage at the 9-position prevents the formation of 9-hydroxyB[k]F, a known CYP inducer. nih.gov This alteration in metabolism suggests that the sustained CYP induction seen with the parent B[k]F, which is partly attributed to its active metabolites, may be reduced in the case of 9-FluoroB[k]F. nih.gov The AhR-mediated activity of PAHs can also be transient, decreasing significantly with longer exposure times as the compound is metabolized. ynu.ac.jp

Mutagenic Activity and Fluorine Position Effects

Structure-Photophysical Property Relationships

The introduction of a fluorine atom can fine-tune the photophysical properties of the B[k]F core, affecting its absorption and emission characteristics.

More significantly, substitutions on the related fluoranthene (B47539) framework have been shown to be a powerful tool for tuning fluorescence lifetimes, a critical parameter for applications in time-resolved fluorescence detection. researchgate.net Studies on fluoranthene dyes demonstrate that it is possible to alter fluorescence lifetimes over a wide range (e.g., from 6 to 33 ns) with minimal impact on the emission wavelength. researchgate.net This principle suggests that the fluorine atom in this compound, in addition to slightly modifying the emission wavelength, likely alters its fluorescence lifetime compared to the parent molecule.

The substitution of a hydrogen atom with a larger fluorine atom can cause minor perturbations in the planarity and bond angles of the B[k]F molecule. These subtle changes in molecular geometry can influence the molecule's optical properties and its packing in the solid state. Fluorination is known to influence the supramolecular organization of π-conjugated molecules, sometimes favoring π-stacking arrangements which are beneficial for electron transport and can affect solid-state optical properties. umons.ac.be

Furthermore, substitutions can alter the dipole moment of the molecule. The parent benzo[k]fluoranthene has a small calculated dipole moment of 0.39 D. researchgate.net The introduction of the highly electronegative fluorine atom would be expected to increase the magnitude of the dipole moment, which can affect its solubility and intermolecular interactions, thereby influencing its photophysical behavior in different solvent environments.

Tuning Emission Wavelengths and Lifetimes via Substitution

Quantitative Structure-Activity Relationship (QSAR) Model Development for Fluorinated PAHs

The development of Quantitative Structure-Activity Relationship (QSAR) models for fluorinated polycyclic aromatic hydrocarbons (F-PAHs) is a critical area of research aimed at predicting the biological activity and potential toxicity of this emerging class of environmental contaminants. QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a compound to its biological activity. conicet.gov.arnih.gov By establishing these relationships, it is possible to estimate the activity of untested chemicals, thereby prioritizing them for further experimental investigation and reducing the need for extensive animal testing. researchgate.net

The development of a robust QSAR model typically involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the development of a mathematical relationship between the descriptors and the activity, and rigorous validation of the model's predictive power. mdpi.com

Detailed Research Findings

Research into QSAR models for PAHs and their derivatives has identified several classes of molecular descriptors that are influential in predicting biological activities such as mutagenicity and carcinogenicity. rsc.orgresearchgate.net These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These properties describe the electron distribution within a molecule and are crucial for understanding how a compound will interact with biological macromolecules. For PAHs, descriptors such as the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO) are frequently used. mdpi.comacs.org The E-LUMO, for instance, can be indicative of a compound's electrophilicity and its potential to interact with nucleophilic sites in DNA, a key step in chemical carcinogenesis. mdpi.com The introduction of a fluorine atom, as in this compound, can significantly alter the electronic properties of the parent PAH molecule.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical factor in its environmental fate, bioavailability, and biological activity. mdpi.com A higher LogP value, such as the calculated LogP of 6.45 for this compound, suggests a greater tendency to partition into fatty tissues. chemsrc.com

Topological and Steric Descriptors: These descriptors provide information about the size, shape, and connectivity of a molecule. researchgate.net They can influence how a molecule fits into the active site of an enzyme or a receptor. For planar molecules like PAHs, these descriptors are particularly important.

QSAR models for the mutagenicity of nitro-PAHs, a related class of substituted PAHs, have been successfully developed using a variety of descriptors. mdpi.comnih.govqsardb.org For instance, some models have shown that the mutagenic potential is correlated with electronic properties and the ability of the compound to be metabolically activated. mdpi.com While specific QSAR models for a large series of F-PAHs including this compound are not extensively documented in publicly available literature, the principles from studies on other substituted PAHs are directly applicable.

The development of these models often employs statistical techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Random Forest to establish the mathematical relationship between the descriptors and the biological activity. conicet.gov.arrsc.org

Illustrative Data for QSAR Model Development

To illustrate the type of data used in developing a QSAR model for fluorinated PAHs, the following tables provide examples of the molecular descriptors that would be calculated and the format of a data table used in a hypothetical study.

Table 1: Physicochemical and Electronic Descriptors for this compound

This table presents a selection of calculated descriptors for this compound that would be typical inputs for a QSAR model.

DescriptorValueDescription
Molecular Formula C20H11FThe elemental composition of the molecule.
Molecular Weight 270.30 g/mol The mass of one mole of the substance. chemsrc.com
LogP (Octanol-Water) 6.45A measure of the compound's lipophilicity. chemsrc.com
Boiling Point 470.4 °CThe temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. chemsrc.com
Flash Point 203.5 °CThe lowest temperature at which vapors will ignite in air. chemsrc.com
Density 1.3 g/cm³The mass of the substance per unit volume. chemsrc.com

Table 2: Example Data Matrix for a QSAR Study of Fluorinated PAHs

This table illustrates how data for a series of F-PAHs might be organized for QSAR analysis. The values for compounds other than this compound are hypothetical and for illustrative purposes. The "Biological Activity" could represent, for example, the logarithm of the mutagenic potency.

CompoundLogPE-LUMO (eV)Molecular WeightBiological Activity (log TA100)
Benzo[k]fluoranthene6.13-1.25252.312.50
This compound 6.45-1.30270.302.35
3-Fluorobenzo[k]fluoranthene6.45-1.28270.302.65
8-Fluorobenzo[k]fluoranthene6.45-1.32270.302.20
Dibenzo[a,h]anthracene6.79-1.18278.353.10
7-Fluorodibenzo[a,h]anthracene7.11-1.22296.342.95

Once such a dataset is compiled, statistical methods are applied to derive a QSAR equation. For example, a simplified hypothetical MLR equation might look like:

Biological Activity = c₀ + c₁ (LogP) + c₂ (E-LUMO) + c₃ (Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The quality and predictive ability of the model would then be rigorously assessed using various statistical metrics and validation techniques.

Advanced Research Applications and Potential Technological Implications

Role in the Development of Luminescent Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

The quest for stable and efficient materials for organic light-emitting diodes (OLEDs) has led researchers to explore fluorinated PAHs. The introduction of fluorine into a PAH skeleton can significantly alter its electronic features, molecular packing, and crystalline structure, which are critical parameters for the performance of organic electronic devices. beilstein-journals.org Fluoranthene (B47539) and benzo[k]fluoranthene-based compounds are recognized as promising candidates for OLEDs, particularly for producing blue light emission. researchgate.netiisc.ac.inresearchgate.net

The fluorination of PAHs presents several advantages for luminescent materials. oup.com The high electronegativity of fluorine enhances the material's resistance to aerial oxidation by lowering the energy levels of the highest occupied molecular orbital (HOMO). oup.comnii.ac.jp This modification can lead to more durable and long-lasting OLED devices. wipo.int Furthermore, the small steric footprint of the fluorine atom means its introduction does not significantly compromise the planarity of the PAH core, a crucial factor for efficient π–π stacking and charge transport in the solid state. oup.com

While research has broadly covered fluoranthene and benzo[k]fluoranthene (B33198) derivatives for OLEDs researchgate.netrsc.org, the specific properties of 9-Fluorobenzo[k]fluoranthene make it a compound of interest. Studies on related fluorinated phenacenes have shown that fluorination can systematically shift absorption and fluorescence bands. beilstein-journals.org For instance, symmetrically and asymmetrically functionalized fluoranthene derivatives have been synthesized to create blue fluorescent materials for non-doped electroluminescent devices. researchgate.net Research into benzo[k]fluoranthene-based linear acenes has demonstrated their utility as dopants in deep blue OLEDs, with the ability to tune emission spectra by altering substituents. researchgate.net The study of this compound contributes to this field by providing data on how a specific, regioselective fluorine atom impacts the photophysical properties essential for developing next-generation displays and solid-state lighting. iisc.ac.in

Application in Fluorescence Probes and Biosensors

Fluorescence-based biosensors are powerful analytical tools valued for their high sensitivity and simplicity. mdpi.com These devices rely on fluorophores, molecules that emit light after absorbing it, to report on the presence or concentration of a target analyte. mdpi.commdpi.com PAHs are well-known for their intense fluorescence emissions, a property that has been widely applied in their analysis. utexas.edu

The parent compound, benzo[k]fluoranthene, is noted for its use in fluorescence studies and is commercially available in a high-purity grade specifically for this purpose. sigmaaldrich.comsigmaaldrich.com The introduction of a fluorine atom, as in this compound, can modulate these fluorescent properties. Research on related hydroxy- and methoxy-benzo[k]fluoranthene derivatives has investigated their fluorescence quenching behavior in the presence of other molecules, a key mechanism in many sensor designs. tandfonline.com

While direct applications of this compound as a biosensor may still be emerging, its characteristics fit the profile of a potential fluorescent probe. The development of such probes often involves understanding how the fluorophore's emission is affected by its environment or by specific interactions. mdpi.com The study of fluorinated PAHs contributes to a deeper understanding of these interactions, paving the way for the design of novel, highly selective sensors for environmental monitoring, medical diagnostics, and biological research. mdpi.comnih.govgavinpublishers.com

Contribution to Fundamental Understanding of Fluorinated Aromatic Systems

The study of this compound is part of a broader research effort into pinpoint-fluorinated PAHs, which is significantly advancing the fundamental understanding of fluorinated aromatic systems. oup.comnii.ac.jp This research is crucial because the introduction of fluorine—the most electronegative element—into a π-conjugated system induces unique electronic and steric effects that can be harnessed for materials science and other applications. nii.ac.jp

Key insights gained from studying compounds like this compound include:

Electronic Properties: Fluorine's strong electron-withdrawing nature lowers the HOMO and LUMO energy levels of the PAH. nii.ac.jp This increases the molecule's resistance to oxidation and can be used to fine-tune the electronic characteristics of organic semiconductors. oup.com

Molecular Structure: Despite its high electronegativity, the fluorine atom is small. Its incorporation into a PAH framework generally does not distort the planarity of the aromatic system. oup.com This is a distinct advantage over bulkier substituent groups, as planarity is vital for effective molecular packing and charge transport in organic electronic materials. oup.com

Solubility: The introduction of one or two fluorine atoms has been shown to improve the solubility of PAHs in organic solvents without sacrificing planarity. oup.com This is a practical benefit for the solution-based processing of materials for electronic devices.

Spectroscopic and Photophysical Properties: Research has systematically investigated how fluorination impacts the absorption and fluorescence spectra of PAHs. beilstein-journals.orgresearchgate.net Studies on fluorinated phenacenes, for example, show that fluorination causes a consistent red-shift in emission bands in solution, while in the solid state, it can lead to markedly different fluorescence behavior due to altered intermolecular interactions and crystal packing. beilstein-journals.org This knowledge is fundamental to designing molecules with specific optical properties.

In essence, this compound serves as a valuable model compound. By synthesizing it and characterizing its properties, researchers gather crucial data that helps build a comprehensive understanding of structure-property relationships across the entire class of fluorinated aromatic compounds, fueling innovation in materials chemistry and beyond. nih.govingentaconnect.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Complex Fluorinated Benzo[k]fluoranthene (B33198) Structures

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues is a cornerstone of organic chemistry, driven by their relevance in materials science and biological studies. Future research is poised to move beyond current methods to develop more efficient and regioselective pathways for creating complex F-PAHs like 9-Fluorobenzo[k]fluoranthene and its derivatives.

Current synthetic strategies often rely on multi-step processes. For instance, the synthesis of benzo[k]fluoranthene derivatives has been achieved through methods like the Diels-Alder reaction of 1,3-diarylbenzo[c]furans with acenaphthylene (B141429), followed by deoxygenation. researchgate.net Another approach involves the reaction of 2-(4-bromobenzoyl)-3-(4-bromophenyl)cyclopentadienone with amyl nitrite (B80452) and anthranilic acid, proceeding through a benzyne (B1209423) intermediate. semanticscholar.org

However, the future of F-PAH synthesis lies in developing more streamlined and versatile methods. Promising areas of exploration include:

Direct C-H Fluorination: Late-stage C-H fluorination techniques could provide a more direct route to introduce fluorine atoms onto a pre-formed benzo[k]fluoranthene skeleton. This would bypass the need for synthesizing fluorinated starting materials, significantly improving efficiency.

Metal-Catalyzed Cyclizations: Expanding on existing methods, such as the palladium-catalyzed cyclization of fluoroalkenes, could lead to the construction of the complex ring system with the fluorine atom precisely placed. nii.ac.jp Indium(III)-catalyzed tandem cyclizations of bis(1,1-difluoroallene)s also represent a powerful, albeit complex, strategy for building fluorinated ring systems. nii.ac.jpresearchgate.net

Photochemical Methods: Oxidative photocyclization of 1,2-diarylfluoroethenes has proven effective for synthesizing various F-PAHs, including fluorinated benzo[c]phenanthrenes and chrysenes. nih.gov Investigating analogous photochemical routes starting from appropriately designed precursors could yield this compound with high specificity.

Mechanochemical Synthesis: A novel technique involving the solvent-free grinding of materials to facilitate a Birch-type reduction and subsequent arylation has been shown to form C-C bonds between aromatic rings. nagoya-u.ac.jp Applying this energy-efficient and cleaner methodology to create fluorinated biaryls as precursors for benzo[k]fluoranthene structures is a compelling future direction. nagoya-u.ac.jp

These novel pathways aim to increase the variety and complexity of accessible F-PAHs, enabling a more profound exploration of their properties. nii.ac.jp

Synthetic StrategyPotential Advantage for F-PAH SynthesisRelevant Precursors/Intermediates
Diels-Alder Reaction High control over substitution patterns.Symmetrical/unsymmetrical benzo[c]furans, acenaphthylene. researchgate.net
Metal-Catalyzed Cyclization Efficient construction of complex ring systems.Fluoroalkenes, 1,1-difluoroallenes. nii.ac.jpnii.ac.jp
Oxidative Photocyclization Modular synthesis with regiospecificity.1,2-Diarylfluoroethenes. nih.gov
Mechanochemical Arylation Cleaner, solvent-free, energy-efficient.Unfunctionalized PAHs and fluoroarenes. nagoya-u.ac.jp

Deeper Mechanistic Insights into Biological Interactions and Toxicity Pathways

The biological activity of PAHs is a significant concern due to their carcinogenic potential. Fluorination can dramatically alter these properties, and understanding the underlying mechanisms is a critical research frontier. For this compound, future studies will need to unravel the intricate interplay between its structure and its biological effects.

The parent compound, Benzo[k]fluoranthene (BkF), is metabolized in vitro by rat liver S-9 systems into several products, including dihydrodiols and phenols. nih.gov The introduction of a fluorine atom can block specific sites of metabolism, thereby altering the molecule's toxicological profile. researchgate.net For example, studies on fluorinated derivatives of BkF showed that metabolism is directed away from the fluorine-substituted ring. nih.gov This has significant implications for toxicity, as the formation of certain metabolites, like dihydrodiol epoxides, is often linked to the genotoxic effects of PAHs. chemicalbook.com

Future research should focus on:

Metabolic Profiling: A comprehensive analysis of the metabolites of this compound in various biological systems (e.g., human liver microsomes) is needed. This will clarify whether the fluorine at the 9-position effectively blocks metabolism at that site and shunts it towards other, potentially less toxic or more easily detoxified, pathways.

Receptor Interactions: The aryl hydrocarbon receptor (AHR) is a key mediator of the toxic effects of many PAHs. nih.gov Studies on BkF show it can induce cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in its metabolic activation. nih.govsciopen.com Research is needed to determine how this compound interacts with the AHR and whether it acts as an agonist or antagonist, thereby influencing its own metabolism and the toxicity of co-occurring PAHs. nih.gov

Genotoxicity and Mutagenicity: While the parent BkF is mutagenic, fluorination can alter this activity. nih.govepa.gov For instance, BKF-8,9-diol is mutagenic, whereas BKF-2,3-diol is only weakly mutagenic despite being a potent CYP1 inducer. nih.gov Assessing the mutagenicity of this compound and its metabolites in assays like the Ames test is crucial to understanding its cancer risk.

Immunotoxicity: BkF has been shown to have immunosuppressive effects in mice, reducing T-cell populations and inhibiting lymphocyte proliferation. tandfonline.com Investigating whether this compound retains or modifies this immunotoxicity is essential for a complete toxicological profile.

CompoundKey Metabolic/Toxicological FindingReference
Benzo[k]fluoranthene (BkF) Metabolized to 8,9-dihydrodiol, 2,3-quinone, and phenols. nih.gov Induces CYP1A1 and CYP1B1. nih.gov nih.govnih.gov
Fluorinated BkF Derivatives Fluorine substitution blocks metabolism at that site. nih.gov nih.gov
BKF-2,3-diol Potent CYP1 inducer but weakly mutagenic. nih.gov
BKF-8,9-diol As mutagenic as the parent compound, BkF. nih.gov

Development of Advanced Computational Models for Predicting Properties

As the synthesis of every possible F-PAH derivative is impractical, the development of robust computational models is essential for predicting their properties and prioritizing experimental work. Future research will focus on creating more accurate and sophisticated in-silico tools to forecast the behavior of molecules like this compound.

Current computational approaches, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are already in use for PAHs. researchgate.netresearchgate.netnih.gov DFT calculations can provide detailed information on structural and electronic properties, while QSAR models can predict toxicity based on chemical features. researchgate.netnih.gov

Emerging research avenues in this area include:

Refining DFT Functionals: While functionals like B3LYP are commonly used, there is a continuous need to test and refine methods to better predict properties like infrared spectra, electronic transitions, and reaction thermodynamics for large, complex PAHs. nih.govoup.com

Machine Learning-Enhanced QSAR: Integrating machine learning algorithms with QSAR can create more powerful predictive models for toxicity. By training these models on existing data for a wide range of PAHs and F-PAHs, it may become possible to accurately predict the carcinogenicity or mutagenicity of understudied compounds like this compound.

Modeling Reaction Pathways: Computational tools can predict the most likely sites of metabolic attack or environmental degradation. For instance, calculations of the thermodynamic stability of radical intermediates have successfully predicted the reactive sites on parent PAHs for nitration. nih.gov Applying these models to this compound could predict its metabolic fate and persistence.

Predicting Material Properties: Computational chemistry is vital for screening F-PAHs for applications in electronics. Models can predict HOMO-LUMO energy gaps, charge transport properties, and molecular packing in the solid state, guiding the design of new functional materials. nii.ac.jpoup.com

Investigation of this compound in Advanced Functional Materials

Fluorinated PAHs are attracting significant attention as next-generation organic semiconducting materials for use in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govoup.comresearchgate.net The unique properties imparted by fluorine make this compound a prime candidate for investigation in this field.

The introduction of fluorine into a PAH framework offers several key advantages:

Increased Oxidation Resistance: The high electronegativity of fluorine lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), making the molecule more resistant to air oxidation, a common failure mechanism in organic electronics. researchgate.netoup.com

Enhanced Solubility: Fluorination can increase the solubility of PAHs in organic solvents, which is crucial for solution-based processing and the fabrication of thin-film devices. nii.ac.jpoup.com For example, fluorinated picenes show significantly higher solubility in THF compared to their non-fluorinated parent. nii.ac.jpoup.com

Tunable Electronic Properties: The fluorine substituent perturbs the electron distribution in the π-system, allowing for the fine-tuning of the HOMO and LUMO energy levels and the energy gap. nii.ac.jpoup.com

Minimal Steric Impact: The small size of the fluorine atom means its introduction does not significantly alter the planarity or shape of the PAH molecule, allowing for efficient π-π stacking in the solid state, which is essential for good charge transport. oup.com

Future research should systematically synthesize this compound and characterize its optoelectronic properties, including its fluorescence, charge carrier mobility, and performance in prototype electronic devices.

Property Enhancement by FluorinationImplication for Functional Materials
Lowered HOMO/LUMO Energy Levels Increased resistance to air oxidation, improved device stability. nii.ac.jpoup.com
Increased Solubility Enables wet processing for device fabrication. oup.com
Tunable Energy Gap Allows for optimization of light absorption/emission properties. nii.ac.jpresearchgate.net
Preserved Planarity Promotes efficient charge transport through π-π stacking. oup.com

Comprehensive Environmental Risk Assessment and Remediation Strategies for Fluorinated PAHs

While parent PAHs are well-known environmental pollutants, the fate, prevalence, and risks of their fluorinated counterparts are poorly understood. cymitquimica.com A comprehensive environmental risk assessment for this compound and other F-PAHs is a critical future direction. This requires a multi-faceted approach.

Firstly, the environmental occurrence of F-PAHs needs to be established. While they are not believed to occur naturally in significant amounts, they may be formed as transformation products of other pollutants or be released from industrial processes. dss.go.thresearchgate.net Sensitive analytical methods, potentially using F-PAHs themselves as internal standards, are needed to screen for these compounds in air, water, and soil. dss.go.thmdpi.com

Key research areas include:

Environmental Fate and Transport: Studies on the parent BkF show it has a long half-life in soil and can be transported attached to airborne particles. chemicalbook.comcdc.gov Research is needed to determine the persistence, mobility, and bioaccumulation potential of this compound. Its higher lipophilicity may lead to greater bioaccumulation in organisms. regulations.gov

Photodegradation: Many PAHs undergo photoreactions in the environment, which can lead to the formation of other toxic compounds like PAH-quinones. researchgate.net The stability of this compound under sunlight and its potential photoproducts must be investigated.

Biodegradation and Remediation: While microbial consortia have shown promise in degrading high-molecular-weight PAHs like BkF, the strong carbon-fluorine bond may make F-PAHs more resistant to microbial breakdown. sigmaaldrich.com Future research should focus on identifying microorganisms or enzymatic systems capable of cleaving this bond and degrading F-PAHs. This could lead to novel bioremediation strategies for sites contaminated with these persistent pollutants.

Risk Characterization: The U.S. EPA classifies the parent benzo[k]fluoranthene as a probable human carcinogen (Group B2). epa.govregulations.gov A full risk assessment requires integrating data on exposure (occurrence and fate) and effects (toxicity) to determine the potential danger posed by this compound to both human health and ecosystems. ilo.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 9-Fluorobenzo[k]fluoranthene, and how do fluorination steps influence its structural properties?

  • Methodological Answer: Synthesis typically involves fluorination of benzo[k]fluoranthene using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions. Fluorination at the 9-position requires regioselective optimization, as competing reactions at other positions (e.g., 3- or 8-fluorination) may occur. Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. For example, deuterated internal standards (e.g., this compound-d10) are spiked into samples to correct for matrix effects. Calibration curves are validated using reference materials like SRM 1647f, with detection limits ≤1 ng/mL in acetonitrile or toluene matrices .

Q. What precautions are necessary when preparing reference standards of this compound for analytical workflows?

  • Methodological Answer: Standards must be stored in inert solvents (e.g., toluene or isooctane) at concentrations ≤100 µg/mL to prevent aggregation. Gravimetric preparation under nitrogen atmospheres minimizes oxidation. Quality control includes verifying spectral purity via UV-Vis absorbance at 254 nm and cross-referencing with NIST databases .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its non-fluorinated analog, and what experimental models are suitable for studying bioactivation?

  • Methodological Answer: Fluorination at the 9-position alters cytochrome P450-mediated metabolism, reducing epoxidation at adjacent carbons. In vitro models like S9 liver fractions from B6C3F1 mice or recombinant CYP1A1 enzymes are used to track metabolite formation (e.g., dihydrodiols). Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) identifies stable metabolites, with comparisons to theoretical DFT-predicted intermediates .

Q. What chromatographic strategies resolve co-eluting peaks of this compound and structurally similar PAHs in complex mixtures?

  • Methodological Answer: High-resolution GC-MS with a DB-5MS column (30 m × 0.25 mm ID) achieves baseline separation of benzo[b]fluoranthene and this compound. For unresolved pairs (e.g., bis(2-chloroisopropyl) ether), selective ion monitoring (SIM) at m/z 252 (characteristic fragment for fluoranthenes) enhances specificity .

Q. How can mutagenicity assays be designed to evaluate the role of 9-fluorination in benzo[k]fluoranthene’s carcinogenic potential?

  • Methodological Answer: Ames tests using TA98 and TA100 strains (with/without S9 activation) quantify frameshift and base-pair mutations. Dose-response curves for this compound are compared to non-fluorinated analogs, with statistical validation via two-way ANOVA to isolate fluorination effects. Negative controls include solvent-only and non-mutagenic PAHs (e.g., fluoranthene) .

Q. What computational tools predict the environmental persistence of this compound, and how are these validated experimentally?

  • Methodological Answer: Density functional theory (DFT) at the B3LYP/4-31G level calculates bond dissociation energies (BDEs) and HOMO-LUMO gaps to estimate photodegradation rates. Experimental validation involves UV irradiation in simulated sunlight (λ > 290 nm) with HPLC quantification of degradation products. Half-life comparisons to benzo[k]fluoranthene reveal fluorine’s electron-withdrawing effects .

Q. How can proteomic and metabolomic approaches elucidate this compound-induced reproductive toxicity in murine models?

  • Methodological Answer: Male B6C3F1 mice are exposed to subchronic doses (0.1–10 mg/kg), followed by testicular tissue extraction. LC-MS/MS-based proteomics identifies dysregulated proteins (e.g., spermatogenesis markers), while untargeted metabolomics (UHPLC-QTOF-MS) profiles oxidative stress biomarkers (e.g., 8-OHdG). Multi-omics integration via pathway analysis (IPA® or KEGG) links molecular perturbations to phenotypic outcomes .

Methodological Notes

  • Data Contradictions : Discrepancies in mutagenicity data (e.g., higher TA98 activity in fluorinated vs. non-fluorinated analogs) may arise from fluorination altering metabolic activation pathways. Researchers should cross-validate findings using orthogonal assays (e.g., Comet assay for DNA damage) .
  • Advanced Instrumentation : For structural elucidation, matrix-assisted laser desorption/ionization (MALDI)-TOF and Fourier-transform ion cyclotron resonance (FT-ICR) MS provide superior mass accuracy for halogenated PAHs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.